![molecular formula C20H22N2O4S B2922607 2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide CAS No. 1211187-99-3](/img/structure/B2922607.png)
2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Polymorphic modifications of a compound closely related to the queried chemical, possessing strong diuretic properties, suggest its potential application in hypertension treatment. Two polymorphic forms were identified, exhibiting different molecular organizations and interaction energies within their crystal structures, indicating the compound's versatility and potential for tailored pharmacological applications (Shishkina et al., 2018).
Anticancer and Antiproliferative Activity
A derivative with an anilino-3H-pyrrolo[3,2-f]quinoline structure demonstrated significant antiproliferative activity and potential anticancer properties. This compound interferes with DNA topoisomerase II, induces cell cycle arrest, and suggests apoptosis as a probable mechanism of cell death, highlighting the therapeutic potential of similar compounds in cancer treatment (Via et al., 2008).
Synthesis and Chemical Reactivity
Research on the synthesis of pyrrolo[1,2-a]quinolines and ullazines through visible light-mediated reactions demonstrates the chemical reactivity and synthetic accessibility of these compounds. Such studies enable the exploration of novel compounds with potentially valuable biological activities, including anticancer and antimalarial effects (Das et al., 2016).
Tubulin Polymerization Inhibitors
Compounds structurally related to the queried molecule have been explored as tubulin polymerization inhibitors , showcasing potent cytotoxic activity against various cancer cell lines. This suggests their potential as chemotherapeutic agents capable of disrupting the mitotic process in cancer cells, leading to cell cycle arrest and apoptosis (Srikanth et al., 2016).
Antimalarial Activity
The targeting of hematin by pyronaridine, a compound related to the queried chemical structure, in antimalarial therapy indicates the potential of similar compounds in treating malaria. Pyronaridine's ability to form complexes with hematin and inhibit its function is a crucial mechanism in combating Plasmodium falciparum, the parasite responsible for malaria (Auparakkitanon et al., 2006).
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. The presence of a methoxyphenyl group and a pyrroloquinoline moiety in its structure suggests that it might interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
The compound may affect various biochemical pathways due to its complex structure. Without specific target information, it’s challenging to predict the exact pathways and their downstream effects .
Pharmacokinetics
Given its chemical structure, it’s likely to have good lipophilicity, which could potentially enhance its absorption and distribution .
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-18-6-4-14(5-7-18)8-10-27(24,25)21-17-11-15-3-2-9-22-19(23)13-16(12-17)20(15)22/h4-7,11-12,21H,2-3,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGBJJIAMWDKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

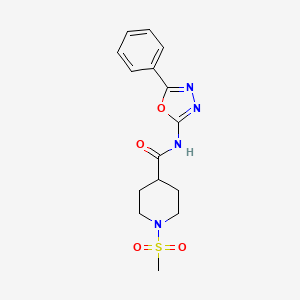
![6-(4-Ethylphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2922527.png)
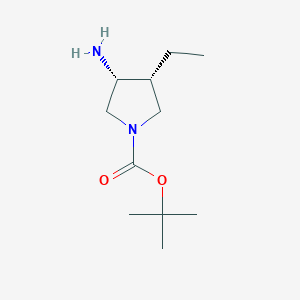
![1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922530.png)

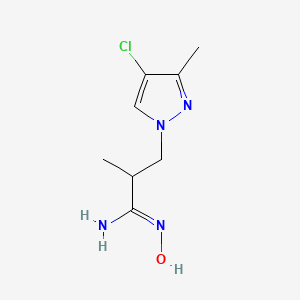
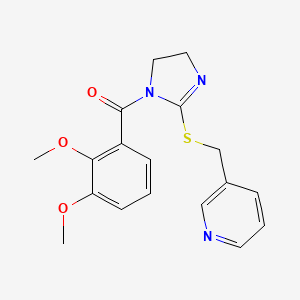
![4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2922540.png)
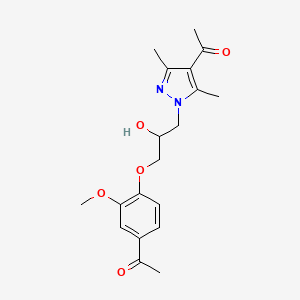
![N-(3-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2922542.png)
![2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922544.png)
![N-(2-fluorophenyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2922545.png)
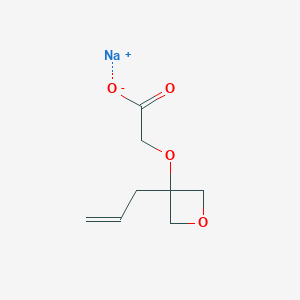
![N1-(3-methoxybenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2922547.png)